
Einecs 229-202-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 229-202-9, also known as disodium metasilicate, is an inorganic compound with the chemical formula Na2SiO3. It is a white, hygroscopic solid that is soluble in water, producing an alkaline solution. Disodium metasilicate is commonly used in various industrial applications due to its properties as a cleaning agent, corrosion inhibitor, and adhesive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium metasilicate can be synthesized by reacting sodium carbonate (Na2CO3) with silicon dioxide (SiO2) at high temperatures. The reaction typically occurs in a furnace at temperatures around 1400°C:
Na2CO3+SiO2→Na2SiO3+CO2
Industrial Production Methods: In industrial settings, disodium metasilicate is produced by melting sodium carbonate and silicon dioxide in a furnace. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently ground into a fine powder. This powder is dissolved in water to produce a concentrated solution, which can be further processed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium metasilicate undergoes various chemical reactions, including:
Hydrolysis: In water, it hydrolyzes to form silicic acid and sodium hydroxide.
Na2SiO3+H2O→H2SiO3+2NaOH
Neutralization: It reacts with acids to form silica gel and sodium salts.
Na2SiO3+2HCl→SiO2+2NaCl+H2O
Common Reagents and Conditions:
Reagents: Acids (e.g., hydrochloric acid), water.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products:
Hydrolysis: Silicic acid and sodium hydroxide.
Neutralization: Silica gel and sodium chloride.
Wissenschaftliche Forschungsanwendungen
Disodium metasilicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, water treatment, and as a corrosion inhibitor in metal cleaning processes.
Wirkmechanismus
The mechanism of action of disodium metasilicate involves its ability to hydrolyze in water, producing an alkaline solution. This alkaline environment can disrupt the cell walls of microorganisms, leading to their destruction. Additionally, the compound’s ability to form silica gel upon reaction with acids makes it useful in various industrial applications, such as water treatment and corrosion inhibition.
Vergleich Mit ähnlichen Verbindungen
Disodium metasilicate can be compared with other silicate compounds, such as sodium silicate (Na2SiO3) and sodium orthosilicate (Na4SiO4). While all these compounds share similar chemical properties, disodium metasilicate is unique in its specific applications and reactivity. For example:
Sodium Silicate: Commonly used in the production of adhesives and sealants.
Sodium Orthosilicate: Used as a corrosion inhibitor and in the production of ceramics.
Disodium metasilicate stands out due to its versatility and effectiveness in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
6428-00-8 |
|---|---|
Molekularformel |
C18H42NO4P |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
diethyl hydrogen phosphate;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C4H11O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-3-7-9(5,6)8-4-2/h4-14H2,1-3H3;3-4H2,1-2H3,(H,5,6) |
InChI-Schlüssel |
OPWRMKRLIONGIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C)C.CCOP(=O)(O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


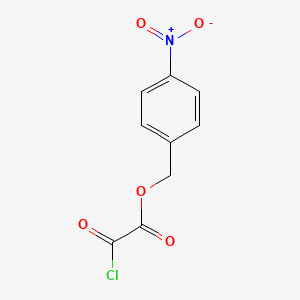
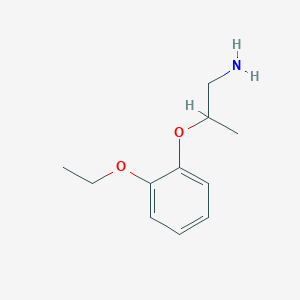

![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)


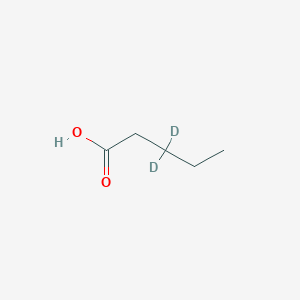
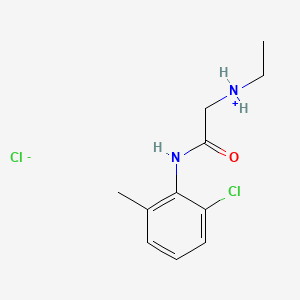
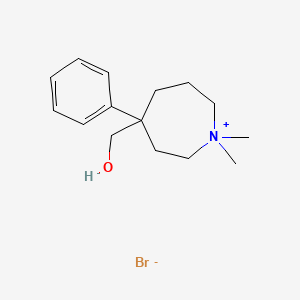
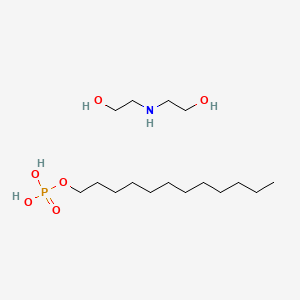
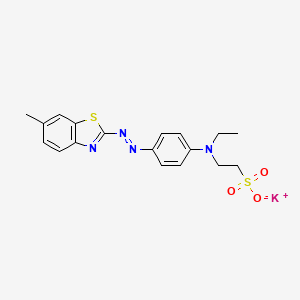
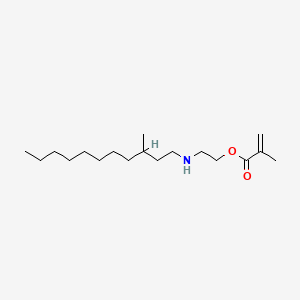
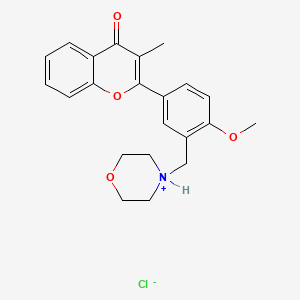
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
